- Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)
1H-1,3-benzodiazol-5-amine structure
Product Name:1H-1,3-benzodiazol-5-amine
Número CAS:934-22-5
MF:C7H7N3
Megavatios:133.150580644608
MDL:MFCD00465258
CID:806600
PubChem ID:253660004
Update Time:2025-06-12
1H-1,3-benzodiazol-5-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- Renchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- Clave inchi: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC=C(C=2)N)NC=1
Atributos calculados
- Calidad precisa: 133.06400
- Masa isotópica única: 133.063997
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 126
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 54.7
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.367
- Punto de fusión: 162.0 to 167.0 deg-C
- Punto de ebullición: 222°C/3.5mmHg(lit.)
- Punto de inflamación: 273.2℃
- PSA: 54.70000
- Logp: 1.72630
- Lambda Max: 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: S26; S36/37/39
- Rtecs:DD5785000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Room temperature
- Términos de riesgo:R36/37/38
1H-1,3-benzodiazol-5-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725005-500MG |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 500mg |
¥864.6 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003539-250MG |
5-aminobenzimidazole |
934-22-5 | 250mg |
¥1143.73 | 2023-11-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02489-1000g |
1h-benzoimidazol-5-ylamine |
934-22-5 | 95% | 1000g |
$650 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 1g |
¥900.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-5g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 5g |
¥3130.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-5g |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥782.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-5g |
6-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥628.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-1g |
6-Aminobenzimidazole |
934-22-5 | 1g |
¥268.0 | 2021-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-200mg |
6-Aminobenzimidazole |
934-22-5 | 200mg |
¥78.0 | 2021-09-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-200mg |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 200mg |
¥82.00 | 2022-01-10 |
1H-1,3-benzodiazol-5-amine Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Referencia
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water, Green Chemistry, 2017, 19(14), 3400-3407
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Referencia
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes, Chemistry - A European Journal, 2018, 24(54), 14418-14424
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Referencia
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Referencia
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines, Science (Washington, 2013, 342(6162), 1073-1076
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referencia
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ; 5 min, rt
Referencia
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature, Journal of Organic Chemistry, 2022, 87(2), 910-919
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Referencia
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction, ChemistrySelect, 2017, 2(27), 8288-8295
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Referencia
- Efficient and highly selective iron-catalyzed reduction of nitroarenes, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Referencia
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Referencia
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Referencia
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics, Nano-Structures & Nano-Objects, 2017, 10, 116-124
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Referencia
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor, Reaction Chemistry & Engineering, 2019, 4(2), 346-350
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Referencia
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates, Synthesis, 2006, (19), 3316-3340
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Referencia
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups, Organic Letters, 2005, 7(22), 5087-5090
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Referencia
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Número de pedido:A11004
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:29
Precio ($):394.0
Correo electrónico:sales@amadischem.com
1H-1,3-benzodiazol-5-amine Literatura relevante
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Pureza:99%
Cantidad:100g
Precio ($):394.0